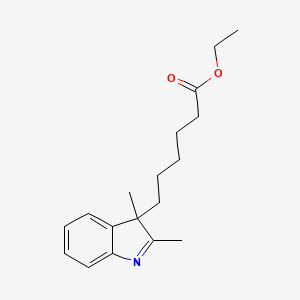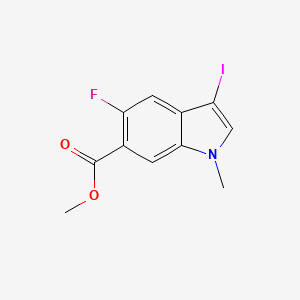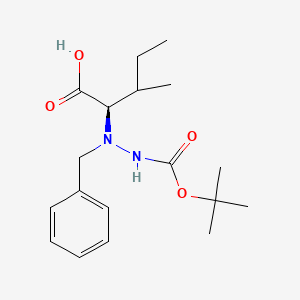
(2R)-2-(1-Benzyl-2-boc-hydrazinyl)-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid: is a complex organic compound that features a hydrazinyl group protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid typically involves multiple steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of a suitable hydrazine derivative with a benzyl halide to form the benzyl hydrazine intermediate.
Protection of the Hydrazine Group: The hydrazine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the Boc-protected hydrazine.
Coupling with the Amino Acid: The Boc-protected hydrazine is then coupled with (2R)-3-methylpentanoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Boc protection step, which has been shown to be more efficient and sustainable compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The benzyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
Oxidation: Oxidized derivatives of the hydrazinyl group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid can be used as a building block for the synthesis of more complex molecules. Its Boc-protected hydrazine group makes it a valuable intermediate in peptide synthesis.
Biology
The compound’s hydrazinyl group can interact with various biological molecules, making it useful in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can be used in the development of new drugs, particularly those targeting enzymes or receptors that interact with hydrazine derivatives.
Industry
In the material science industry, this compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid exerts its effects depends on its interaction with molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The Boc group provides steric protection, allowing the compound to reach its target without premature reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(1-Benzylhydrazinyl)-3-methylpentanoic acid: Lacks the Boc protection, making it more reactive but less stable.
(2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and interaction with biological targets.
Uniqueness
The presence of the Boc group in (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid makes it unique by providing steric protection, enhancing its stability, and allowing for selective reactions in complex synthetic pathways.
Propriétés
Formule moléculaire |
C18H28N2O4 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H28N2O4/c1-6-13(2)15(16(21)22)20(12-14-10-8-7-9-11-14)19-17(23)24-18(3,4)5/h7-11,13,15H,6,12H2,1-5H3,(H,19,23)(H,21,22)/t13?,15-/m1/s1 |
Clé InChI |
VOVAEVRERZBTPA-AWKYBWMHSA-N |
SMILES isomérique |
CCC(C)[C@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


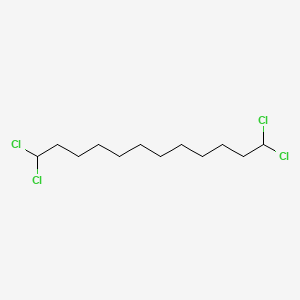
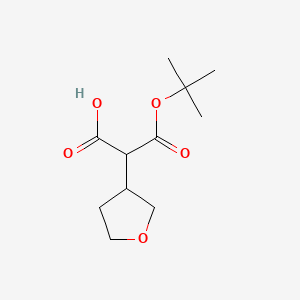
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
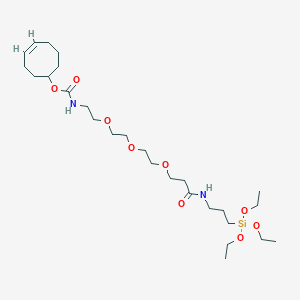
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
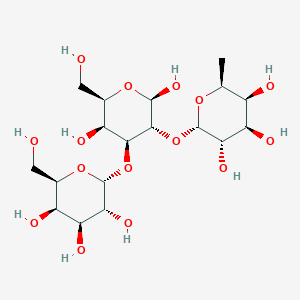
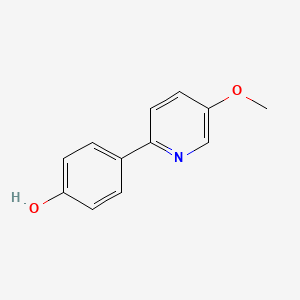
![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
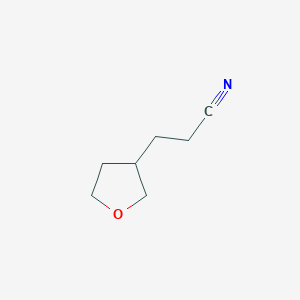
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
